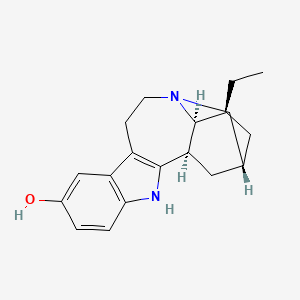

Noribogaine

描述

属性

分子式 |

C19H24N2O |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1 |

InChI 键 |

RAUCDOKTMDOIPF-RYRUWHOVSA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |

手性 SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |

规范 SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |

同义词 |

12-hydroxy-ibogamine 12-hydroxyibogamine 12-OH-ibogamine noribogaine |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Noribogaine in Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has garnered significant attention for its potential in treating substance use disorders. Its complex pharmacological profile, distinct from its parent compound, presents a promising avenue for the development of novel anti-addiction therapies. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its interactions with key neurotransmitter systems implicated in addiction. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are outlined, and crucial signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Introduction

Ibogaine, an indole alkaloid derived from the West African shrub Tabernanthe iboga, has long been used in traditional medicine and has been anecdotally reported to interrupt addiction to various substances of abuse.[1][2] However, its clinical development has been hampered by safety concerns, including psychedelic effects and cardiotoxicity.[1][3] this compound, formed by the O-demethylation of ibogaine in the liver via the CYP2D6 enzyme, has a significantly longer half-life (28-49 hours) than its parent compound and is believed to be a key mediator of ibogaine's sustained anti-addictive effects.[1][4][5] Notably, this compound is reported to lack the psychedelic side effects associated with ibogaine, making it a more viable candidate for therapeutic development.[6]

This guide synthesizes the current understanding of this compound's multifaceted mechanism of action, which involves intricate interactions with opioid receptors, monoamine transporters, and neurotrophic factor signaling pathways.

Pharmacological Profile: A Multi-Target Approach

This compound's anti-addictive properties are not attributed to a single mechanism but rather to its concurrent modulation of several key targets within the central nervous system.[2][7][8]

Opioid System Modulation

This compound exhibits a unique and complex interaction with the opioid system, differing significantly from traditional opioid agonists and antagonists.

-

Kappa Opioid Receptor (KOR): this compound acts as a G-protein biased agonist at the KOR.[9][10][11] It stimulates GDP-GTP exchange with an efficacy of 75% compared to the endogenous ligand dynorphin A, but only weakly recruits β-arrestin (12% efficacy).[9][10] This biased agonism may contribute to its anti-addictive effects without producing the dysphoria typically associated with KOR activation.[9][10] Furthermore, this compound can functionally inhibit dynorphin-induced β-arrestin recruitment, suggesting a potential role in mitigating anxiety and dysphoric states.[9][10]

-

Mu Opioid Receptor (MOR): The action of this compound at the MOR is more nuanced. While some early reports suggested full agonist activity, more recent and comprehensive studies characterize it as a weak partial agonist or antagonist.[4][12] Functional studies show it to be a weak antagonist of both G-protein and β-arrestin signaling pathways at the MOR.[9][10][13] This activity may contribute to the attenuation of opioid withdrawal symptoms without producing the reinforcing effects of full MOR agonists.[4]

-

Delta Opioid Receptor (DOR): this compound demonstrates a lower affinity for the delta opioid receptor compared to kappa and mu receptors.[14]

Monoamine Transporter Inhibition

This compound interacts with the serotonin and dopamine transporters, which are crucial in regulating mood and reward.

-

Serotonin Transporter (SERT): this compound is a potent, non-competitive inhibitor of the serotonin transporter.[1][15] It binds to a site distinct from the substrate-binding site, stabilizing the transporter in an inward-open conformation.[15][16] This inhibition of serotonin reuptake leads to increased extracellular serotonin levels, which may contribute to antidepressant effects and the alleviation of withdrawal symptoms.[7]

-

Dopamine Transporter (DAT): this compound also competitively blocks the dopamine transporter, though with a lower affinity than for SERT.[1][17] This action can increase extracellular dopamine levels. Additionally, this compound has been shown to act as a pharmacological chaperone for DAT, capable of rescuing misfolded and dysfunctional transporter variants.[18][19]

NMDA Receptor Antagonism

While ibogaine is a known N-methyl-D-aspartate (NMDA) receptor antagonist, this compound has a lower affinity for this target.[7][17] The NMDA receptor antagonism of ibogaine is thought to play a role in mitigating withdrawal symptoms and reducing drug-seeking behaviors.[20][21] The contribution of this mechanism to this compound's overall profile is likely less significant than that of its parent compound.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

Ibogaine is an antagonist of the α3β4 nicotinic acetylcholine receptor, a mechanism believed to contribute to its anti-addictive effects, particularly for nicotine.[1][22] this compound also inhibits these receptors, although with a different potency than ibogaine.[22]

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Upregulation

A critical long-term mechanism of action for both ibogaine and this compound is the upregulation of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA).[1][23][24] This increase in GDNF expression is believed to "reset" the dopamine reward circuitry that is dysregulated by chronic drug use.[24][25] Studies have shown that this compound, similar to ibogaine, induces GDNF expression, leading to a sustained activation of its signaling pathway.[24][26][27] This may underlie the long-lasting reduction in drug and alcohol self-administration observed in preclinical models.[23][25]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interactions with its primary molecular targets.

Table 1: Opioid Receptor Binding Affinities and Functional Activity

| Receptor | Parameter | Value | Species | Reference |

| Kappa (KOR) | Ki | 0.96 ± 0.08 µM | Rat | [14] |

| EC50 (GDP-GTP) | 9 µM | - | [9][10] | |

| Emax (GDP-GTP) | 75% (vs. Dynorphin A) | - | [9][10] | |

| Emax (β-arrestin) | 12% (vs. Dynorphin A) | - | [9][10] | |

| IC50 (β-arrestin inhib.) | 1 µM | - | [9][10] | |

| Mu (MOR) | Ki | 2.66 ± 0.62 µM | Rat | [14] |

| Ke (G-protein) | 20 µM | - | [9][10] | |

| Ke (β-arrestin) | 20 µM | - | [9][10] | |

| Delta (DOR) | Ki | 24.72 ± 2.26 µM | Rat | [14] |

Table 2: Monoamine Transporter Inhibition

| Transporter | Parameter | Value | Reference |

| Serotonin (SERT) | IC50 | 1.2 ± 0.2 µM | [15] |

| Dopamine (DAT) | - | Competitively blocks | [1] |

Table 3: Nicotinic Acetylcholine Receptor Inhibition

| Receptor | Parameter | Value | Reference |

| α3β4 nAChR | IC50 (Ca2+ influx) | 6.2 µM | [22] |

Key Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

General Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat thalamus for opioid receptors) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]U-69593 for KOR, [3H]DAMGO for MOR) at a fixed concentration, along with varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

-

Objective: To assess the functional activity (G-protein activation) of this compound at G-protein coupled receptors (GPCRs) like opioid receptors.

-

General Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound (this compound).

-

Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating bound from free radiolabel, typically by filtration.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a known full agonist. For antagonists, the ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the Ke (functional inhibition constant).[12]

-

β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an indicator of biased signaling.

-

General Methodology:

-

Cell Lines: Engineered cell lines are used that co-express the receptor of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

-

Ligand Stimulation: Cells are treated with varying concentrations of the test compound (this compound).

-

Signal Detection: Agonist-induced receptor activation leads to β-arrestin recruitment, bringing the two reporter fragments into proximity and generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Concentration-response curves are generated to determine EC50 and Emax for β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflows

Caption: this compound's biased agonism at KOR and antagonism at MOR.

Caption: this compound's inhibition of serotonin and dopamine transporters.

Caption: this compound's upregulation of the GDNF signaling pathway.

Conclusion and Future Directions

This compound presents a compelling polypharmacological profile that addresses multiple facets of addiction. Its biased agonism at the kappa opioid receptor, antagonism at the mu opioid receptor, inhibition of serotonin and dopamine transporters, and upregulation of GDNF collectively contribute to its potential to reduce withdrawal symptoms, cravings, and drug-seeking behavior. The lack of psychedelic effects further enhances its therapeutic promise.

Future research should focus on elucidating the precise downstream signaling events following this compound's interaction with its targets. Further clinical trials are necessary to establish the safety and efficacy of this compound in human populations for various substance use disorders.[6][28][29] The development of analogs with optimized affinity and functional activity at these key targets could lead to even more effective and safer anti-addiction medications. The complex but promising mechanism of this compound offers a rich area for continued investigation and drug development.

References

- 1. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. demerx.com [demerx.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. This compound is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.miami.edu]

- 11. scholars.nova.edu [scholars.nova.edu]

- 12. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand-binding study of this compound, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. ovid.com [ovid.com]

- 18. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]

- 20. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 21. NMDA antagonist properties of the putative antiaddictive drug, ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ibogaine and Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Drug Policy Facts [drugpolicyfacts.org]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]

- 26. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. BioKB - Publication [biokb.lcsb.uni.lu]

- 28. Ascending single-dose, double-blind, placebo-controlled safety study of this compound in opioid-dependent patients - OPEN Foundation [open-foundation.org]

- 29. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of this compound in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Noribogaine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient synthetic route to noribogaine, a psychoactive metabolite of ibogaine with significant therapeutic potential. The synthesis commences with the readily available and inexpensive starting material, pyridine, and proceeds through a modular, gram-scale synthesis of (±)-ibogaine, which is then demethylated to afford the target compound, (±)-noribogaine.

This document collates detailed experimental protocols, quantitative data from key experimental steps, and visualizations of the synthetic pathway and experimental workflows to support research and development in this field. The core of the ibogaine synthesis is based on the work of Iyer et al., as published in Nature Chemistry, which represents a significant advancement in the accessibility of iboga alkaloids.[1][2]

I. Overall Synthetic Strategy

The total synthesis of (±)-noribogaine from pyridine is achieved in eight sequential steps. The initial seven steps construct the intricate pentacyclic core of (±)-ibogaine, which is the immediate precursor to this compound. The final step involves the O-demethylation of the methoxy group on the indole ring of ibogaine to yield the corresponding phenol, this compound.

The key strategic elements of the ibogaine synthesis include:

-

Late-Stage Indole Formation: The indole moiety is introduced in the final steps of the ibogaine synthesis, allowing for greater modularity and the potential for late-stage diversification to create various analogs.[1]

-

Diels-Alder Cycloaddition: A crucial step to construct the isoquinuclidine core of the molecule.[3]

-

Ring Expansion: A strained three-membered ring is expanded to form the characteristic seven-membered azepine ring of the iboga alkaloid scaffold.[3]

This overall strategy is depicted in the following pathway diagram:

Caption: Overall synthetic pathway from Pyridine to (±)-Noribogaine.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the 7-step synthesis of (±)-ibogaine from pyridine, as reported by Iyer et al., and a representative protocol for the final O-demethylation step.

Table 1: Synthesis of (±)-Ibogaine from Pyridine

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Scale |

| 1 & 2 | One-pot Acylation and Reduction | Pyridine | Dihydropyridine (24) | Benzyl chloroformate, NaBH4 | 98 | 20 g |

| 3 | Diels-Alder Cycloaddition | Dihydropyridine (24) | Isoquinuclidine (20) | Cyclopropyl enone (9), NaOMe | 90 | Decagram |

| 4 | Hydrogenation | Isoquinuclidine (20) | Reduced Isoquinuclidine (14) | Pd/C, H2 | 91 | - |

| 5 & 6 | Cyclopropane Opening & Ring Closure | Reduced Isoquinuclidine (14) | Tricyclic Ketone (15) | HBr, then SN2 cyclization | 40 (over 2 steps) | - |

| 7 | Fischer Indolization | Tricyclic Ketone (15) | (±)-Ibogaine | 4-Methoxyphenylhydrazine hydrochloride, polyphosphoric acid | - | - |

| - | Overall Yield (Ibogaine) | Pyridine | (±)-Ibogaine | - | ~6-29 | Gram-scale |

Note: Specific yields for step 7 were not detailed in the primary publication abstract but contribute to the cited overall yield.[4][5][6]

Table 2: O-Demethylation of (±)-Ibogaine to (±)-Noribogaine

| Step | Reaction | Starting Material | Product | Reagents | Solvent |

| 8 | O-Demethylation | (±)-Ibogaine | (±)-Noribogaine | Boron tribromide (BBr₃) | DCM |

III. Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of (±)-noribogaine from pyridine.

Part 1: Synthesis of (±)-Ibogaine

The initial seven steps for the synthesis of (±)-ibogaine are based on the gram-scale synthesis reported by Iyer et al.[1]

Step 1 & 2: One-pot Acylation and Reduction of Pyridine to Dihydropyridine (24)

-

Procedure: In a suitable reaction vessel, pyridine is dissolved in methanol and cooled to -78 °C. Benzyl chloroformate is added, followed by sodium borohydride.

-

Significance: This one-pot procedure efficiently converts inexpensive pyridine into a key dihydropyridine intermediate on a large scale.[1]

Step 3: Diels-Alder Cycloaddition to form Isoquinuclidine (20)

-

Procedure: The dihydropyridine intermediate (24) is reacted with cyclopropyl enone (9). Following the cycloaddition, sodium methoxide in methanol is added to facilitate epimerization.

-

Significance: This step constructs the core isoquinuclidine ring structure of the iboga alkaloids in excellent yield.[1]

Step 4: Hydrogenation of Isoquinuclidine (20)

-

Procedure: The isoquinuclidine intermediate (20) is subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Significance: This reduction sets the stereochemistry at a key position on the isoquinuclidine core.[1]

Step 5 & 6: Cyclopropane Opening and Ring Closure to form Tricyclic Ketone (15)

-

Procedure: The reduced isoquinuclidine (14) is treated with hydrobromic acid (HBr) to open the cyclopropane ring, forming an alkyl bromide intermediate. This intermediate undergoes a subsequent intramolecular SN2 reaction to close the seven-membered ring, yielding the tricyclic ketone (15).

-

Significance: These steps form the characteristic seven-membered tetrahydroazepine ring of the iboga alkaloid scaffold.[1]

Step 7: Fischer Indolization to form (±)-Ibogaine

-

Procedure: The tricyclic ketone intermediate (15) is reacted with 4-methoxyphenylhydrazine hydrochloride in the presence of a strong acid catalyst, such as polyphosphoric acid, to induce a Fischer indole synthesis.

-

Significance: This is the final step in the assembly of the ibogaine core, where the indole ring system is installed.

Part 2: Synthesis of (±)-Noribogaine

The final step is the demethylation of the synthesized (±)-ibogaine.

Step 8: O-Demethylation of (±)-Ibogaine

-

Reagents and Equipment:

-

(±)-Ibogaine

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

-

Procedure:

-

A solution of (±)-ibogaine in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) is added dropwise to the stirred solution of ibogaine.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

The mixture is then concentrated under reduced pressure.

-

The residue is partitioned between DCM and a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted multiple times with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (±)-noribogaine.

-

The crude product is then purified by column chromatography.

-

IV. Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships within the synthesis.

Caption: High-level experimental workflow for this compound synthesis.

Caption: Detailed workflow for the O-Demethylation of Ibogaine.

References

- 1. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of anti-addictive alkaloid in just seven steps | Research | Chemistry World [chemistryworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and modular synthesis of ibogaine and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Noribogaine in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a molecule of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Understanding its pharmacokinetic and pharmacodynamic profile in humans is critical for its safe and effective development as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge of this compound's absorption, distribution, metabolism, and excretion (ADME), as well as its complex mechanisms of action at various molecular targets. The information is compiled from peer-reviewed clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Pharmacokinetics

This compound is formed from the O-demethylation of ibogaine, a process primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, indicating a first-pass metabolism effect.[1][2] The pharmacokinetics of orally administered this compound have been characterized in a Phase I, ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study involving healthy male volunteers.[3][4]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) occurring between 2 to 3 hours post-dose.[3][5] The compound exhibits dose-linear increases in both Cmax and the area under the concentration-time curve (AUC) for doses ranging from 3 to 60 mg.[3][4] this compound has a large apparent volume of distribution, suggesting extensive distribution into tissues.[3][4]

Metabolism and Elimination

This compound is slowly eliminated from the body, with a mean half-life (t1/2) ranging from 28 to 49 hours across different dose groups in healthy volunteers.[3][4] In opioid-dependent patients, the mean elimination half-life was observed to be between 24 and 30 hours.[6] A glucuronide metabolite of this compound has also been identified in plasma.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy male volunteers and opioid-dependent patients.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Vd/F (L) |

| 3 | 5.2 | - | 28 - 49 | 1417 - 3086 |

| 10 | 14.5 | - | 28 - 49 | 1417 - 3086 |

| 30 | 55.9 | - | 28 - 49 | 1417 - 3086 |

| 60 | 116 | - | 28 - 49 | 1417 - 3086 |

Data sourced from Glue et al. (2015) and other sources.[3][5]

Table 2: Single-Dose Pharmacokinetics of this compound in Opioid-Dependent Patients

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 60 | - | Dose-linear | 24 - 30 |

| 120 | - | Dose-linear | 24 - 30 |

| 180 | - | Dose-linear | 24 - 30 |

Data sourced from Glue et al. (2016).[6]

Experimental Protocols

Ascending Single-Dose Study in Healthy Volunteers

The primary human pharmacokinetic data for this compound comes from a Phase I, ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study.[3]

-

Participants: 36 healthy, drug-free male volunteers were enrolled.[3]

-

Study Design: Four cohorts of nine participants each received a single oral dose of 3 mg, 10 mg, 30 mg, or 60 mg of this compound, or a matching placebo.[3]

-

Drug Administration: The study drug was administered as a capsule with 240 mL of water following an overnight fast of at least 10 hours.[4]

-

Assessments: Intensive safety and pharmacokinetic assessments were conducted for up to 216 hours post-dose. Pharmacodynamic assessments sensitive to mu-opioid agonist effects were also performed.[3]

Pharmacodynamics

This compound exhibits a complex pharmacodynamic profile, interacting with multiple neurotransmitter systems. Its primary mechanisms of action are believed to be mediated through its effects on opioid receptors and the serotonin transporter.[7][8]

Opioid Receptor Interactions

-

Kappa-Opioid Receptor (KOR): this compound is a G-protein biased agonist at the kappa-opioid receptor.[9][10] It stimulates the G-protein signaling pathway with an efficacy of 75% compared to the endogenous ligand dynorphin A (EC50 = 9 μM).[9][10] In contrast, it is only 12% as efficacious at recruiting β-arrestin.[9][10] This biased agonism may contribute to its potential anti-addictive effects without inducing the dysphoria typically associated with KOR activation.[7][9] Furthermore, this compound acts as a functional antagonist of dynorphin-induced β-arrestin recruitment with an IC50 of 1 μM.[9][10]

-

Mu-Opioid Receptor (MOR): this compound is a weak antagonist at the mu-opioid receptor, with a functional inhibition constant (Ke) of 20 μM for both G-protein and β-arrestin signaling pathways.[9][10] In human studies, single oral doses of up to 60 mg did not produce any mu-opioid agonist effects, as measured by pupillometry or the cold-pressor test.[3][4]

Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[7][11] This action increases the extracellular levels of serotonin, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[11] Unlike competitive inhibitors like cocaine, which stabilize an outward-facing conformation of the transporter, this compound is proposed to induce an inward-facing conformation, similar to the endogenous substrate serotonin.[12] This non-competitive inhibition of SERT may contribute to this compound's potential antidepressant and anxiolytic effects.[4][13]

Other Molecular Targets

-

hERG Potassium Channel: this compound is an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, with a reported IC50 value of approximately 3 μM.[14][15] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmias.[14][16] This is a critical safety consideration in the clinical development of this compound.

-

NMDA Receptor: this compound acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.[7]

-

Dopamine Transporter (DAT): Both ibogaine and this compound can block the dopamine transporter.[8]

Safety and Tolerability

In a Phase I study with healthy volunteers, single oral doses of this compound from 3 to 60 mg were found to be safe and well-tolerated.[3][4] The most commonly reported adverse events were headache and epistaxis.[4] In a study with opioid-dependent patients, the most frequent treatment-emergent adverse events at doses up to 180 mg were non-euphoric changes in light perception, headache, and nausea.[6] No significant safety or tolerability issues were identified in these early-phase clinical trials.[3]

Conclusion

This compound possesses a unique and complex pharmacokinetic and pharmacodynamic profile in humans. Its rapid absorption, long elimination half-life, and dose-proportional exposure provide a foundation for predictable dosing regimens. The compound's multifaceted pharmacodynamics, characterized by biased agonism at the kappa-opioid receptor, potent serotonin transporter inhibition, and interactions with other key central nervous system targets, underscore its potential as a novel therapeutic for substance use disorders. However, its inhibition of the hERG channel necessitates careful cardiovascular safety monitoring in future clinical development. The data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing the scientific understanding and potential clinical application of this compound.

References

- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 2. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascending-dose study of this compound in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of this compound in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.miami.edu]

- 11. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 12. Ligand Induced Conformational Changes of the Human Serotonin Transporter Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beondibogaine.com [beondibogaine.com]

- 14. mdpi.com [mdpi.com]

- 15. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Whitepaper: The Discovery and Characterization of Noribogaine as the Primary Active Metabolite of Ibogaine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential in treating substance use disorders.[1][2] Anecdotal reports and preliminary studies have highlighted its ability to attenuate withdrawal symptoms and reduce drug cravings for extended periods following a single administration.[2] This prolonged therapeutic window suggested that the parent compound was not solely responsible for these effects, leading researchers to investigate the role of its metabolites. This technical guide provides an in-depth overview of the pivotal discovery of noribogaine (12-hydroxyibogamine) as the principal active metabolite of ibogaine. It details the experimental protocols that elucidated its metabolic pathway, its distinct pharmacokinetic and pharmacodynamic profiles, and its critical role in mediating the putative anti-addictive properties of its parent compound.

The Metabolic Unveiling: From Ibogaine to this compound

The long-lasting effects of ibogaine on drug craving and withdrawal, which persist long after the parent compound is cleared from the body, strongly indicated the involvement of a long-lived, active metabolite.[2][3] This hypothesis was confirmed through metabolic studies that identified 12-hydroxyibogamine, subsequently named this compound, as the primary product of ibogaine's biotransformation.[4][5][6]

The metabolic conversion is an O-demethylation reaction, where the methoxy group at the 12-position of the ibogaine molecule is removed to form a hydroxyl group.[4][7][8] Extensive in vitro research pinpointed Cytochrome P450 2D6 (CYP2D6) as the predominant enzyme responsible for this transformation in humans.[4][7][9][10] The polymorphic nature of the CYP2D6 enzyme means that an individual's genetic makeup can significantly influence the rate of this conversion, leading to wide variability in ibogaine's pharmacokinetic profile among the population (e.g., poor, intermediate, and extensive metabolizers).[7][11]

Caption: Metabolic conversion of ibogaine to this compound via CYP2D6.

Experimental Protocols

The identification and characterization of this compound involved a combination of in vitro and in vivo studies, coupled with sophisticated analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathway and the specific enzymes involved in ibogaine's biotransformation.

-

Human Liver Microsomes (HLMs) Assay:

-

Preparation: HLMs, containing a pool of cytochrome P450 enzymes, were incubated in a phosphate buffer.

-

Incubation: Ibogaine was added to the HLM suspension. The reaction was initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system (cofactor for CYP enzymes) and incubated at 37°C.

-

Inhibition Studies: To pinpoint the specific CYP isoform, the assay was repeated in the presence of selective chemical inhibitors. For instance, quinidine, a potent and specific inhibitor of CYP2D6, was used. A significant reduction in this compound formation in the presence of quinidine confirmed CYP2D6's primary role.[4][9]

-

Termination and Analysis: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile). The sample was then centrifuged, and the supernatant was analyzed via LC-MS/MS to quantify the formation of this compound.

-

-

Recombinant Human CYP Isoform Assay:

-

Method: Individual, heterologously expressed human CYP isoforms (e.g., CYP2D6, CYP3A4, CYP1A2, etc.) were used instead of pooled HLMs.

-

Procedure: Each recombinant enzyme was incubated with ibogaine under conditions identical to the HLM assay.

-

Confirmation: Significant production of this compound was observed only in the incubation containing recombinant CYP2D6, providing definitive evidence of its role.[4][9]

-

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration-time profiles of ibogaine and this compound in living organisms.

-

Animal Model Protocol (Rat):

-

Subjects: Male Sprague-Dawley rats were commonly used.

-

Administration: A single dose of ibogaine hydrochloride (e.g., 40 mg/kg) was administered via intraperitoneal (i.p.) or oral (p.o.) routes.

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-administration, animals were euthanized, and biological samples (blood plasma, brain, liver) were collected.

-

Sample Processing: Plasma was separated by centrifugation. Brain and other tissues were homogenized.

-

Extraction and Analysis: Analytes were extracted from the biological matrices using liquid-liquid or solid-phase extraction and quantified using GC-MS or LC-MS/MS.

-

Analytical Methods for Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Biological samples were subjected to liquid-liquid extraction (e.g., with n-butyl chloride). A deuterated analog of ibogaine was often added as an internal standard for accurate quantification.[12]

-

Derivatization: Because this compound contains a polar hydroxyl group, it requires derivatization to increase its volatility for GC analysis. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or trifluoroacetic anhydride (TFAA) were used.[12][13]

-

Analysis: The derivatized extract was injected into the GC-MS system. The compounds were separated based on their boiling points and retention times on the GC column and subsequently ionized and detected by the mass spectrometer, allowing for precise identification and quantification.[13]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: A simple protein precipitation or liquid-liquid extraction was performed.

-

Chromatography: The extract was injected into a high-performance liquid chromatography (HPLC) system, typically with a C8 or C18 reversed-phase column. A gradient elution with a mobile phase (e.g., acetonitrile and formate buffer) separated ibogaine, this compound, and the internal standard.[14][15]

-

Mass Spectrometry: The separated compounds were ionized using electrospray ionization (ESI) and detected by a triple-quadrupole mass spectrometer. The instrument was set to monitor specific precursor-to-product ion transitions for each analyte, providing exceptional sensitivity and selectivity.[15]

-

References

- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 2. scholars.nova.edu [scholars.nova.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholars.nova.edu [scholars.nova.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ibogaine and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bibliography.maps.org [bibliography.maps.org]

- 15. Determination of ibogaine and this compound in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]

Noribogaine's Interaction with Kappa-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. A key aspect of its complex pharmacological profile is its interaction with the kappa-opioid receptor (KOR). This technical guide provides an in-depth analysis of this compound's effects on KORs, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound acts as a G-protein biased agonist at the KOR, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This unique mechanism may underpin its potential to mediate anti-addictive effects without the dysphoria typically associated with KOR agonism.

Quantitative Pharmacological Data

The interaction of this compound with the kappa-opioid receptor has been characterized through various in vitro assays, quantifying its binding affinity, potency, and efficacy. The data consistently demonstrates this compound's profile as a partial agonist with a distinct bias towards G-protein signaling.

Table 1: Binding Affinity of this compound at the Kappa-Opioid Receptor

| Compound | Kᵢ (μM) | Radioligand | Receptor Source | Reference |

| This compound | 0.96 ± 0.08 | [³H]-U69,593 | Guinea pig brain | [1] |

Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor

| Assay | Parameter | Value | Relative to | Cell Line | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 9 μM | - | CHO-K1 | [2][3] |

| Eₘₐₓ | 75% | Dynorphin A | CHO-K1 | [2][3] | |

| Eₘₐₓ | 72% | U69,593 | CHO-K1 | [4] | |

| β-Arrestin Recruitment | Eₘₐₓ | 12% | Dynorphin A | CHO-K1 | [2][3] |

| Eₘₐₓ | 13% | U69,593 | CHO-K1 | [4] | |

| β-Arrestin Recruitment (Antagonism) | IC₅₀ | 1 μM | vs. Dynorphin A | CHO-K1 | [2][3] |

| G Protein Activation (BRET) | EC₅₀ | 6.2 µM | - | - | [5] |

| Eₘₐₓ | 54% | - | - | [5] |

Signaling Pathways and Biased Agonism

The kappa-opioid receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), transduces signals through two primary pathways upon agonist binding: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.

This compound's G-protein bias means it preferentially activates the G-protein pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels, while only weakly recruiting β-arrestin. This profile is thought to be a key factor in its potential to offer therapeutic benefits without the negative side effects of unbiased KOR agonists.[2][3]

The logical relationship of this compound's biased agonism can be visualized as a preferential signaling cascade.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key assays used to characterize this compound's effects at the kappa-opioid receptor. These protocols are based on standard methodologies and the information available in the cited literature.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay measures the functional activation of G-proteins upon agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Membranes: CHO-K1 cell membranes stably expressing the human kappa-opioid receptor.

-

Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Unlabeled GTPγS: For non-specific binding determination.

-

Test Compound: this compound.

-

Reference Agonist: Dynorphin A or U-69,593.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.

-

Reagent Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Prepare a stock solution of GDP (e.g., 10 µM final concentration) in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer with GDP.

-

50 µL of varying concentrations of this compound or reference agonist (for total binding) or buffer (for basal binding) or excess unlabeled GTPγS (10 µM final, for non-specific binding).

-

100 µL of diluted cell membranes.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.

References

- 1. Radioligand-binding study of this compound, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

In Vitro Effects of Noribogaine on GDNF Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of noribogaine, the primary active metabolite of ibogaine, on the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF). This compound has emerged as a compound of interest for its potential therapeutic applications in addiction, believed to be mediated, at least in part, through its influence on neurotrophic pathways. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling mechanisms.

Core Findings: this compound's Impact on GDNF Expression

In vitro studies have demonstrated that this compound robustly increases the expression of GDNF mRNA in a dose-dependent manner.[1] The primary cell model utilized for these investigations is the human neuroblastoma cell line, SH-SY5Y, which serves as a relevant model for dopaminergic neurons.[1] The induction of GDNF by this compound is considered a key mechanism contributing to its potential anti-addictive properties, mirroring the effects observed with its parent compound, ibogaine.[2][3]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on GDNF mRNA expression in SH-SY5Y cells as reported in the literature.

| This compound Concentration | Treatment Duration | Cell Line | Measurement Method | Reported Effect on GDNF mRNA | Reference |

| 1 µM | 3 hours | SH-SY5Y | RT-PCR | Dose-dependent increase | (Carnicella et al., 2010) |

| 10 µM | 3 hours | SH-SY5Y | RT-PCR | Dose-dependent increase | (Carnicella et al., 2010) |

| 100 µM | 3 hours | SH-SY5Y | RT-PCR | Dose-dependent increase | (Carnicella et al., 2010) |

Note: While the referenced study reports a statistically significant dose-dependent increase, specific fold-change values at each concentration were not available in the accessed literature. The effect was described as similar in potency to ibogaine.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's effect on GDNF expression.

SH-SY5Y Cell Culture and Treatment

A standardized protocol for the culture of SH-SY5Y cells for neurotrophic factor studies is outlined below.

-

Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is refreshed every 2-3 days.

-

Subculturing: When cells reach approximately 80% confluency, they are passaged using trypsin-EDTA.

-

Plating for Experiments: For experiments, cells are seeded in appropriate well plates (e.g., 6-well plates) at a density that allows for adherence and growth before treatment.

-

This compound Treatment: this compound hydrochloride is dissolved in sterile water or a suitable vehicle to create a stock solution. This stock is then diluted in the culture medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM). The cells are incubated with the this compound-containing medium for a specified duration, typically 3 hours for mRNA expression studies.

Quantification of GDNF mRNA Expression by RT-PCR

The following is a representative protocol for measuring changes in GDNF mRNA levels.

-

RNA Isolation: Following treatment with this compound, total RNA is extracted from the SH-SY5Y cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and concentration of the extracted RNA are determined using spectrophotometry.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

-

Quantitative PCR (qPCR): The synthesized cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, forward and reverse primers specific for human GDNF, and a fluorescent DNA-binding dye (e.g., SYBR Green) in a suitable master mix. A housekeeping gene (e.g., β-actin or GAPDH) is also amplified in parallel for normalization.

-

Data Analysis: The relative expression of GDNF mRNA is calculated using the comparative Ct (ΔΔCt) method. The data is typically presented as the fold change in GDNF expression in this compound-treated cells compared to vehicle-treated control cells.

Signaling Pathways and Visualizations

This compound is believed to induce GDNF expression through the activation of the GDNF signaling pathway, which involves the RET receptor tyrosine kinase and the downstream MAPK/ERK cascade. Furthermore, a positive autoregulatory loop has been proposed, where secreted GDNF further stimulates its own expression.

Experimental Workflow for In Vitro this compound Studies

Proposed Signaling Pathway for this compound-Induced GDNF Expression

Discussion and Future Directions

The in vitro evidence strongly supports the role of this compound in upregulating GDNF expression. This effect is a critical piece of the puzzle in understanding its long-lasting therapeutic potential for substance use disorders. The proposed mechanism involves not only the initial induction of GDNF but also the establishment of a positive feedback loop, leading to sustained elevation of this neurotrophic factor.[4]

Future in vitro research should focus on elucidating the upstream signaling events that link this compound to the initial increase in GDNF gene transcription. Additionally, studies using primary neuronal cultures or more complex co-culture systems involving glial cells could provide further insights into the cell-type-specific effects of this compound on GDNF expression and release. Investigating the downstream consequences of this compound-induced GDNF signaling on neuronal survival, differentiation, and synaptic plasticity will also be crucial for a comprehensive understanding of its therapeutic mechanism.

References

- 1. This compound, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 3. akjournals.com [akjournals.com]

- 4. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Animal Models for Studying Noribogaine's Anti-Addictive Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal animal models utilized to investigate the anti-addictive properties of noribogaine, the primary active metabolite of ibogaine. It details the experimental protocols for key behavioral paradigms, summarizes quantitative outcomes, and elucidates the underlying neurobiological mechanisms and signaling pathways. This document is intended to serve as a core resource for professionals engaged in addiction research and the development of novel therapeutics.

Introduction

This compound, or 12-hydroxyibogamine, is the long-lived metabolite of the psychoactive alkaloid ibogaine.[1] Unlike its parent compound, this compound is less neurotoxic and does not induce tremors or ataxia in rodent models, making it a more viable candidate for clinical development.[2][3] Preclinical research has consistently demonstrated this compound's potential to attenuate drug-seeking behaviors across various substances of abuse, including opioids, stimulants, alcohol, and nicotine.[2][3][4][5] Its anti-addictive profile is attributed to a complex polypharmacology, primarily involving interactions with the kappa-opioid receptor (KOR) system and the upregulation of glial cell line-derived neurotrophic factor (GDNF).[1][4][6] This guide explores the animal models that form the foundation of our understanding of these effects.

Key Behavioral Paradigms for Assessing Anti-Addictive Efficacy

Three primary types of animal models are employed to evaluate the anti-addictive potential of this compound: self-administration, conditioned place preference, and drug discrimination. Each paradigm models different facets of substance use disorders, from the reinforcing effects of the drug to relapse and subjective states.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the abuse liability and reinforcing efficacy of a substance in animal models.[7] It allows researchers to study drug-taking behavior directly, as animals learn to perform an operant response (e.g., a lever press) to receive an intravenous infusion of a drug.[8][9] This model is crucial for testing whether a compound like this compound can reduce the motivation to take an addictive substance. Studies have shown that systemic administration of this compound effectively decreases self-administration of morphine, cocaine, and nicotine in rats.[2][3][5]

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning model used to measure the motivational effects of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.[10][11] If a drug is rewarding, the animal will spend significantly more time in the drug-paired compartment during a drug-free test.[11] Conversely, aversive drugs lead to conditioned place aversion (CPA).[10] This model is valuable for determining if a compound has rewarding properties of its own, which could indicate abuse potential. Studies show that this compound does not produce a conditioned place preference in rats, suggesting it is not perceived as a hedonic stimulus and may have low abuse liability.[12]

Drug Discrimination

Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug.[13] Animals are trained to recognize the internal cues associated with a specific drug and report this by making a differential operant response (e.g., pressing one of two levers) to receive a reward.[13][14] Researchers can then test whether a novel compound substitutes for the training drug, indicating similar subjective effects. In rats trained to discriminate ibogaine, this compound partially substitutes for the ibogaine cue, suggesting it contributes significantly to the parent drug's subjective effects.[13][15]

Quantitative Efficacy of this compound in Animal Models

The following tables summarize key quantitative data from preclinical studies investigating this compound's effects on addiction-related behaviors.

Table 1: Effects of this compound on Opioid-Related Behaviors

| Animal Model | Species | Opioid | This compound Dose & Route | Key Finding | Reference |

|---|---|---|---|---|---|

| Self-Administration | Rat | Morphine | 40 mg/kg | Significant decrease in morphine intake. | [3] |

| Self-Administration | Rat | Fentanyl | 40 mg/kg (oxa-noribogaine) | Long-lasting suppression of fentanyl self-administration. | [8][16] |

| Morphine Withdrawal | Mouse | Morphine | 13 mg/kg (ED50), Oral | Dose-dependently decreased the global opiate withdrawal score by up to 88%. | [12] |

| Conditioned Place Preference | Rat | N/A | Up to 100 mg/kg, Oral | Did not display place preference, suggesting low abuse liability. |[12] |

Table 2: Effects of this compound on Stimulant, Alcohol, and Nicotine-Related Behaviors

| Animal Model | Species | Substance | This compound Dose & Route | Key Finding | Reference |

|---|---|---|---|---|---|

| Self-Administration | Rat | Cocaine | 40 mg/kg | Significant decrease in cocaine self-administration. | [3] |

| Self-Administration | Rat | Alcohol | Intra-VTA infusion | Significant and long-lasting decrease in operant alcohol self-administration. | [2][4] |

| Self-Administration | Rat | Nicotine | 25-50 mg/kg, Oral | Dose-dependently decreased nicotine self-administration by up to 64%. |[5] |

Detailed Experimental Protocols

This section provides generalized yet detailed methodologies for the primary behavioral paradigms discussed.

Intravenous Self-Administration Protocol

-

Subjects and Housing: Male Wistar or Sprague-Dawley rats are typically used.[17] They are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the experiment.

-

Catheter Implantation Surgery:

-

Rats are anesthetized (e.g., with a ketamine/xylazine mixture).[7]

-

Using aseptic surgical techniques, a chronic indwelling catheter (e.g., Silastic tubing) is inserted into the right jugular vein and guided subcutaneously to exit on the animal's back.[7][18]

-

The catheter is secured, and the incision is closed. Animals are allowed a recovery period of at least 7 days, during which the catheter is flushed daily with a heparinized saline solution to maintain patency.[7]

-

-

Apparatus: Standard operant conditioning chambers are used, equipped with two levers, a stimulus light above each lever, and a drug infusion pump connected to the animal's catheter via a tether and swivel system to allow free movement.[9][19]

-

Training and Drug Self-Administration:

-

Animals are trained to press a designated "active" lever to receive an intravenous infusion of the drug (e.g., morphine). Each infusion is paired with a compound stimulus (e.g., light and tone).[8]

-

Presses on the "inactive" lever are recorded but have no programmed consequences.

-

Sessions typically last for 2 hours daily. Training continues until a stable baseline of responding is achieved.

-

-

This compound Treatment and Testing:

-

Once a stable baseline is established, animals are pre-treated with this compound (or vehicle) at a specified time before the self-administration session.

-

The number of active and inactive lever presses and total drug infusions are recorded. The effect of this compound is measured as a percentage reduction in drug intake compared to the vehicle control.

-

Conditioned Place Preference Protocol

-

Apparatus: A multi-compartment apparatus is used, typically with two larger outer compartments distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central compartment.[10][11]

-

Procedure (Unbiased Design): The protocol consists of three phases.[20][21]

-

Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, each animal is placed in the central compartment and allowed to freely explore the entire apparatus for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to establish any initial preference.

-

Phase 2: Conditioning (Drug Pairing): This phase typically occurs over several days (e.g., 4-8 days). On "drug" days, animals receive an injection of the test substance (e.g., this compound) and are immediately confined to one of the outer compartments for a set period (e.g., 30 minutes). On alternate "vehicle" days, they receive a vehicle injection and are confined to the opposite compartment.[11] The pairing of compartments with the drug is counterbalanced across animals.

-

Phase 3: Post-Conditioning (Preference Test): On the test day, animals are placed, drug-free, into the central compartment and allowed to freely explore the entire apparatus again. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease indicates aversion.[11]

-

Visualizing Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of complex experimental processes and molecular interactions.

Caption: General experimental workflow for assessing this compound's anti-addictive effects.

Key Signaling Pathways

This compound's anti-addictive effects are thought to be mediated by at least two key neurobiological mechanisms: its action at the kappa-opioid receptor and its ability to increase the expression of GDNF.

5.1.1 Kappa-Opioid Receptor (KOR) Signaling

This compound is a G-protein biased kappa-opioid receptor agonist.[1][6] It stimulates G-protein signaling but is significantly less effective at recruiting β-arrestin compared to standard KOR agonists.[6][22] This biased agonism is hypothesized to contribute to its therapeutic effects without inducing the dysphoria typically associated with KOR activation.[1][6]

Caption: this compound's biased agonism at the kappa-opioid receptor.

5.1.2 Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling

This compound, similar to ibogaine, has been shown to upregulate the expression of GDNF in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[2][4][23] This increase in GDNF is believed to promote neuronal resilience and reverse neuroadaptations caused by chronic drug use, contributing to the long-lasting reduction in drug and alcohol intake.[4][24][25] The mechanism may involve a positive feedback loop where GDNF promotes its own expression.[24][26]

Caption: this compound-induced GDNF upregulation and signaling cascade in the VTA.

Conclusion

Animal models are indispensable tools for elucidating the anti-addictive potential of this compound. Self-administration paradigms confirm its efficacy in reducing drug-taking behavior for opioids, stimulants, and alcohol.[3][4] Conditioned place preference studies suggest a favorable safety profile with low abuse potential.[12] The underlying mechanisms appear to involve a unique profile of biased agonism at kappa-opioid receptors and the promotion of neurotrophic factors like GDNF in critical brain reward regions.[1][6][25] The data gathered from these preclinical models provide a strong rationale for the continued investigation of this compound as a novel pharmacotherapy for substance use disorders. Future research should continue to explore its long-term effects and its efficacy in more complex models of relapse and compulsive drug seeking.

References

- 1. This compound is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibogaine-like effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. instechlabs.com [instechlabs.com]

- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Oral this compound shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound generalization to the ibogaine stimulus: correlation with this compound concentration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iceers.org [iceers.org]

- 15. The effects of this compound and harmaline in rats trained with ibogaine as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. instechlabs.com [instechlabs.com]

- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Running Reward Conditioned Place Preference Task [bio-protocol.org]

- 22. scholars.nova.edu [scholars.nova.edu]

- 23. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]

- 24. BioKB - Publication [biokb.lcsb.uni.lu]

- 25. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Noribogaine's Therapeutic Potential in Opioid Withdrawal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, has emerged as a promising candidate for the treatment of opioid withdrawal and substance use disorders. This document provides a comprehensive technical overview of this compound's pharmacological profile, preclinical and clinical evidence supporting its therapeutic potential, and detailed experimental methodologies. Through a multi-faceted mechanism of action, primarily involving kappa-opioid receptor agonism and serotonin transporter inhibition, this compound appears to mitigate the severe physiological and psychological symptoms of opioid withdrawal. This guide synthesizes the current understanding of this compound, presenting quantitative data in structured tables and illustrating key pathways and processes through detailed diagrams to facilitate further research and drug development efforts in the field of addiction medicine.

Introduction

Opioid use disorder (OUD) remains a significant public health crisis, necessitating the development of novel and more effective therapeutic interventions. Anecdotal reports and preliminary scientific investigations have highlighted the potential of ibogaine, a naturally occurring psychoactive compound, in attenuating opioid withdrawal and craving.[1][2] However, ibogaine's complex pharmacology, psychoactive effects, and particularly its cardiotoxic potential, have limited its clinical development.[3][4]

Attention has subsequently shifted to this compound, the principal and long-acting metabolite of ibogaine.[5][6] Formed through O-demethylation of ibogaine by the cytochrome P450 2D6 (CYP2D6) enzyme, this compound exhibits a distinct and potentially more favorable pharmacological profile for treating OUD.[7][8][9] It is hypothesized that this compound's sustained presence in the central nervous system may contribute significantly to the prolonged anti-addictive effects observed after ibogaine administration.[5][8] This document aims to provide a detailed technical guide on the current state of knowledge regarding this compound's potential for treating opioid withdrawal symptoms.

Pharmacodynamics: A Multi-Target Mechanism of Action

This compound's therapeutic effects are believed to stem from its simultaneous interaction with multiple neurotransmitter systems. Unlike traditional opioid replacement therapies that primarily target the mu-opioid receptor, this compound offers a novel, multi-pronged approach.[5]

Opioid Receptor Modulation

This compound's interaction with opioid receptors is complex and appears to be a key component of its mechanism for alleviating withdrawal symptoms.

-

Kappa-Opioid Receptor (KOR): this compound acts as a G-protein biased agonist at the KOR.[10][11] It effectively stimulates G-protein signaling, which is associated with analgesia and anti-addictive effects, while only weakly recruiting β-arrestin, the pathway linked to the dysphoric and aversive effects of other KOR agonists.[10][11] This biased agonism is a unique characteristic that may contribute to its therapeutic potential without producing negative side effects.[10][11] Furthermore, this compound can functionally inhibit dynorphin-induced β-arrestin recruitment, suggesting it may counteract the effects of endogenous stress-related peptides.[10][11]

-

Mu-Opioid Receptor (MOR): The activity of this compound at the MOR is a subject of conflicting reports. Some studies suggest it acts as a full or partial agonist, which could explain its ability to suppress withdrawal signs.[12] However, other in-vitro studies indicate it functions as a weak antagonist at the MOR.[10][11][13] This discrepancy may be due to different experimental conditions and warrants further investigation. It is plausible that this compound's MOR activity is context-dependent or that its primary anti-withdrawal effects are mediated through other mechanisms.

Serotonin Transporter (SERT) Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[7][14] This action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and is thought to contribute to improvements in mood and a reduction in the depressive symptoms often associated with opioid withdrawal.[15] this compound exhibits a higher potency for SERT inhibition compared to its parent compound, ibogaine.[7][16]

Other Receptor Interactions

This compound also interacts with other receptor systems, although the clinical significance of these interactions is less clear. It acts as a weak N-methyl-D-aspartate (NMDA) receptor antagonist and binds to nicotinic acetylcholine receptors (nAChR α3β4), which may also play a role in mitigating withdrawal symptoms.[1][15] Unlike ibogaine, this compound does not appear to bind to the sigma-2 receptor.[14]

Pharmacokinetics

The pharmacokinetic profile of this compound is a critical aspect of its therapeutic potential, characterized by its formation from ibogaine and its long elimination half-life.

Ibogaine is rapidly metabolized in the gut wall and liver to this compound via O-demethylation, a process catalyzed by the CYP2D6 enzyme.[7][9] This metabolic conversion is subject to genetic polymorphisms in CYP2D6, leading to variations in this compound exposure among individuals.[3][9] this compound is highly lipophilic, contributing to a large volume of distribution and a prolonged presence in the body.[7][8] Its elimination half-life in humans has been reported to be between 24 and 49 hours.[8][17] This extended half-life may provide a "self-tapering" effect, gradually reducing opioid receptor stimulation and preventing the abrupt onset of withdrawal symptoms.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: In-Vitro Receptor Binding and Functional Activity of this compound

| Target | Assay Type | Species | Value | Units | Reference(s) |

| Kappa-Opioid Receptor | GDP-GTP Exchange (Agonist) | Rat | EC50 = 9 | µM | [10][11] |

| Kappa-Opioid Receptor | β-arrestin Recruitment (Agonist) | Rat | 12% efficacy of Dynorphin A | % | [10][11] |

| Kappa-Opioid Receptor | Dynorphin-induced β-arrestin Recruitment (Antagonist) | Rat | IC50 = 1 | µM | [10][11] |

| Mu-Opioid Receptor | G-protein Signaling (Antagonist) | Rat | Ke = 20 | µM | [10][11] |

| Mu-Opioid Receptor | β-arrestin Signaling (Antagonist) | Rat | Ke = 20 | µM | [10][11] |

| Mu-Opioid Receptor | G-protein Signaling (Antagonist) | Rat | Ke = 13 | µM | [13] |

| Serotonin Transporter | Radioligand Binding | - | Mid-nanomolar range | - | [7] |

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Units | Study Population | Reference(s) |

| Elimination Half-life (t1/2) | 24 - 30 | hours | Opioid-dependent patients | [17][18] |

| Elimination Half-life (t1/2) | 28 - 49 | hours | Healthy volunteers | [8] |

Table 3: Clinical Trial Data on this compound for Opioid Withdrawal

| Study Design | Dose(s) | Primary Outcome Measure | Key Finding | Reference(s) |

| Randomized, double-blind, placebo-controlled, single ascending dose | 60, 120, 180 mg | Subjective Opioid Withdrawal Scale (SOWS) | Non-statistically significant trend toward decreased total scores in opioid withdrawal ratings, most notably at the 120 mg dose. | [17][18][19] |

| Observational study of ibogaine treatment (this compound as metabolite) | Mean total dose of 1,540 ± 920 mg ibogaine HCl | Subjective Opioid Withdrawal Scale (SOWS) | SOWS scores decreased from 31.0 ± 11.6 pretreatment to 14.0 ± 9.8 at 76.5 ± 30 hours post-treatment. | [2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the efficacy and mechanism of action of this compound.

In-Vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of this compound at specific receptor targets.

Protocol for [³⁵S]GTPγS Binding Assay (for G-protein activation):

-

Membrane Preparation: Thalamic membranes from rats are prepared through homogenization and centrifugation.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a saturating concentration of GDP, and the radiolabeled non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Agonist/Antagonist Assessment: To assess agonist activity, the stimulation of [³⁵S]GTPγS binding by this compound is measured. For antagonist activity, the ability of this compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known agonist (e.g., DAMGO for MOR) is determined.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC50 (for agonists) or IC50/Ke (for antagonists) values.

Protocol for β-arrestin Recruitment Assay:

-